molecular formula C11H14BrNO B1293057 2-bromo-N-(2,3-dimethylphenyl)propanamide CAS No. 1119451-12-5

2-bromo-N-(2,3-dimethylphenyl)propanamide

Cat. No. B1293057
CAS RN: 1119451-12-5
M. Wt: 256.14 g/mol
InChI Key: XEEHDXNRTRJBRE-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(2,3-dimethylphenyl)propanamide is a brominated amide with a dimethylphenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Synthesis Analysis

The synthesis of related brominated amides often involves the use of bromine as a key reagent. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Similarly, the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides indicates the use of bromine-containing compounds to achieve the desired brominated products . These methods could potentially be adapted for the synthesis of 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Molecular Structure Analysis

The molecular structure of brominated amides is often characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound was determined to belong to the monoclinic system with specific cell parameters . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Brominated amides can participate in various chemical reactions. The azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides, followed by reactions with nucleophiles, is an example of the reactivity of brominated compounds . These reactions often involve the displacement of the bromide ion and can lead to a variety of products, depending on the nucleophiles used. The chemical behavior observed in these reactions can provide insights into the reactivity of 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be inferred from related compounds. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in polar and apolar solvents indicates the influence of the bromide group on solubility . Additionally, spectroscopic profiling, such as FT-IR, FT-Raman, and NMR, provides detailed information about the vibrational and electronic properties of these molecules . These properties are essential for understanding the behavior of 2-bromo-N-(2,3-dimethylphenyl)propanamide in different environments and its potential applications.

properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEHDXNRTRJBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,3-dimethylphenyl)propanamide

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